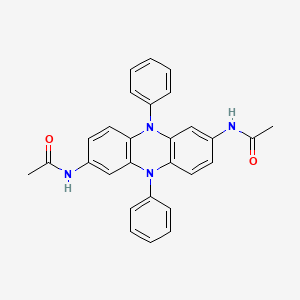

N,N'-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide is a compound that has garnered significant interest in the field of photodynamic therapy. This compound is known for its aggregation-induced emission properties and its ability to generate reactive oxygen species, making it a promising candidate for various scientific applications .

Métodos De Preparación

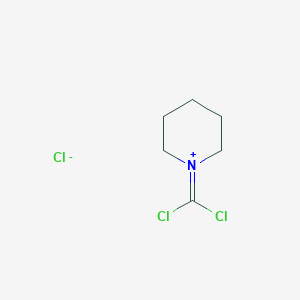

The synthesis of N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide involves several steps. One common method includes the reduction of phenazine followed by alkylation and subsequent reactions with Grignard reagents . The reaction conditions typically involve the use of solvents like dichloromethane and piperidine, with the reactions carried out under an inert atmosphere at elevated temperatures .

Análisis De Reacciones Químicas

N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong electron donors and acceptors to enhance intramolecular charge transfer intensity . Major products formed from these reactions often include derivatives with enhanced photodynamic properties .

Aplicaciones Científicas De Investigación

This compound has been extensively studied for its applications in photodynamic therapy, particularly under hypoxic conditions. It has shown promise in generating reactive oxygen species that can inhibit the growth of cancer cells . Additionally, its aggregation-induced emission properties make it useful in cellular imaging and other biological applications .

Mecanismo De Acción

The mechanism by which N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide exerts its effects involves the generation of reactive oxygen species such as superoxide anions and hydroxyl radicals. These reactive species can induce cell death in cancer cells by damaging cellular components . The compound’s ability to target mitochondria further enhances its efficacy in photodynamic therapy .

Comparación Con Compuestos Similares

N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide can be compared to other similar compounds such as N,N’-diphenyl-dihydrophenazine and its ortho-dimethyl-substituted derivatives. These compounds also exhibit aggregation-induced emission properties and are used in photodynamic therapy . N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide stands out due to its enhanced ability to generate reactive oxygen species and its superior performance under hypoxic conditions .

Propiedades

Número CAS |

61228-22-6 |

|---|---|

Fórmula molecular |

C28H24N4O2 |

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

N-(7-acetamido-5,10-diphenylphenazin-2-yl)acetamide |

InChI |

InChI=1S/C28H24N4O2/c1-19(33)29-21-13-15-25-27(17-21)31(23-9-5-3-6-10-23)26-16-14-22(30-20(2)34)18-28(26)32(25)24-11-7-4-8-12-24/h3-18H,1-2H3,(H,29,33)(H,30,34) |

Clave InChI |

JWMJJXQNQJOZBS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC2=C(C=C1)N(C3=C(N2C4=CC=CC=C4)C=CC(=C3)NC(=O)C)C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)

![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)

![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)

![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)